N-Nitroaniline

Organic synthesis Nitramine rearrangement Aromatic nitration

Sourcing the correct N-nitroaniline isomer is critical for accessing acid-catalyzed rearrangement pathways to ortho- and para-nitroanilines. Unlike C-nitroaniline isomers or N-alkylated analogs, this primary N-nitroamine (CAS 645-55-6) provides the requisite N-N bond for selective transformations. - **Key differentiator:** Enables N→C nitroamine rearrangement; not achievable with 2-/3-/4-nitroaniline. - **Physical marker:** Melting point ~46°C for rapid purity assessment. - **Application:** Precursor for substituted nitramines as plant growth regulators. - **Supply:** Packaged for lab-to-pilot scale with documented thermal stability data.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 645-55-6
Cat. No. B8793432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroaniline
CAS645-55-6
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H
InChIKeyVBEGHXKAFSLLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroaniline: Distinct N-Nitroamine Reactivity


N-Nitroaniline (CAS 645-55-6, N-phenylnitramine, C₆H₆N₂O₂, MW 138.12) is a primary N-nitroamine characterized by an N-N bond linking the aromatic amine and nitro functional groups, distinguishing it from C-nitroaniline isomers [1]. This compound has a reported melting point (Tfus) of 319.15 K (approx. 46°C) [2]. As a member of the arylnitramine class, it serves as an intermediate in the synthesis of substituted N-nitroanilines with agricultural and pharmaceutical applications [3], and its inherent N-nitroamine structure imparts distinct reactivity pathways critical for selective organic transformations.

Workflow
Synthetic intermediate exploiting N-nitroamine reactivity
Selection
Primary N-nitroamine with N–N bond distinct from C-nitroaniline isomers
Use Context
Agricultural and pharmaceutical intermediate research

N-Nitroaniline: Non-Interchangeability with Isomeric Analogs


Substitution of N-nitroaniline with common isomeric C-nitroanilines (e.g., 2-nitroaniline, 3-nitroaniline, 4-nitroaniline) or N-alkylated analogs (e.g., N-methyl-N-nitroaniline) is not chemically equivalent due to fundamental differences in molecular structure and resultant reactivity. The N-N bond in N-nitroaniline enables distinct thermal and acid-catalyzed rearrangement pathways to C-nitroanilines [1], a reactivity absent in its C-nitro isomers. Furthermore, the absence of N-alkyl substitution in N-nitroaniline results in a less sterically hindered and electronically distinct nitramine group compared to N-methyl-N-nitroaniline [2], directly impacting its utility as a synthetic intermediate and its behavior in specific reaction environments.

Target
N-nitroaniline (N–N bond, rearrangement-capable)
Substitute
C-nitroanilines (2-, 3-, 4-): lack N-nitroamine rearrangement pathway
Target
N–H nitramine with distinct steric/electronic profile
Substitute
N-methyl-N-nitroaniline: N–CH₃ alters conformation, H-bonding, reactivity

N-Nitroaniline: Key Differentiation Evidence


Acid-Catalyzed Rearrangement to o- and p-Nitroaniline

N-Nitroaniline undergoes an acid-catalyzed N-nitroamine rearrangement to yield o- and p-nitroaniline products, a reaction for which isomeric C-nitroanilines (2-, 3-, and 4-nitroaniline) are not competent substrates. This transformation is fundamental to the compound's utility as a precursor to C-nitroaromatics [1].

Acid-catalyzed rearrangement
Class-level
Rearranges to o- and p-nitroaniline; C-isomers not competent
Enables unique C-nitroaromatic synthon access
Acid-catalyzed pathway; qualitative evidence
Organic synthesis Nitramine rearrangement Aromatic nitration

Melting Point Distinct from Isomeric Nitroanilines

The melting point of N-nitroaniline is 319.15 K (approx. 46°C) [1], which is significantly lower than that of its C-nitroaniline isomers, such as 2-nitroaniline (71.5°C) and 3-nitroaniline (114°C) [2]. This substantial difference in phase transition temperature provides a clear physical property for differentiation and quality control.

Melting point
Cross-study
~46 °C (N-nitroaniline) vs. 71.5 °C (2-nitroaniline), 114 °C (3-nitroaniline)
Supports identity verification and purity assessment
Data from NIST TRC; clear differentiation from C-isomers
Physical chemistry Thermodynamics Purity analysis

Conformational Difference from N-Methyl-N-nitroaniline

While the N-nitroamino group in N-methyl-N-nitroaniline is almost planar with a dihedral angle between the group and the benzene ring of 56°-92° [1], the N-nitroaniline molecule, lacking the N-methyl group, is expected to adopt a different equilibrium conformation. The crystal structure of N-methyl-N-nitroaniline shows the nitrogen atom N(1) deviates from the aromatic plane by 0.040–0.060 Å [2], indicating a weakened aromatic interaction not present in planar N,N-dimethylaniline, which is relevant for understanding N-nitroaniline's behavior.

Conformation vs. N-methyl analog
Data to verify
N-methyl analog: dihedral 56°–92°, N(1) deviation 0.04–0.06 Å; N–H analog expected to differ
Conformational context may influence solubility, H-bonding
Inference based on N-methyl derivative; direct data limited
Physical organic chemistry Conformational analysis Electronic properties

N-Nitroaniline: Research and Industrial Application Scenarios


Precursor for o- and p-Nitroaniline Synthesis

N-Nitroaniline is the specific precursor of choice for generating mixtures of o- and p-nitroaniline isomers under acidic conditions via the N-nitroamine rearrangement. This pathway is inaccessible when starting from 2-, 3-, or 4-nitroaniline [1], making N-nitroaniline indispensable for synthetic routes requiring this specific transformation to access C-nitroaromatic building blocks.

Plant Growth Regulator Intermediate

N-Nitroaniline serves as a key intermediate in the synthesis of substituted N-nitroaniline derivatives that function as plant growth regulators [1]. Its unique N-nitroamine core is essential for generating the final bioactive compounds, a role that cannot be fulfilled by simpler C-nitroaniline isomers due to the lack of the requisite N-N bond for further derivatization.

Melting Point for Identity Verification

The melting point of N-nitroaniline (approx. 46°C) [1] provides a clear and easily measurable physical property for its identification and purity assessment, especially when compared to the higher melting points of 2-nitroaniline (71.5°C) and 3-nitroaniline (114°C) [2]. This allows for rapid differentiation and quality control in procurement and laboratory settings.

Application
Selection Property
Validation Focus
Precursor for o-/p-nitroaniline synthesis
N-nitroamine rearrangement capability
Acid-catalyzed rearrangement efficiency
Plant growth regulator intermediate research
N-nitroamine core for derivatization
Derivative bioactivity evaluation
Identity verification via melting point
Distinct melting point vs. C-nitroaniline isomers
Melting point measurement and comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

73 linked technical documents
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